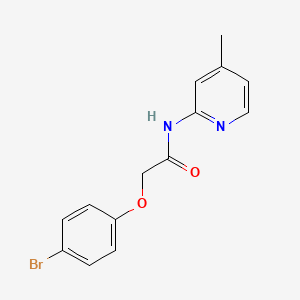
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide is a chemical compound that belongs to the family of pyridine derivatives. It is commonly known as BPA or 4-BPA. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the proliferation and differentiation of cells. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic AMP (cAMP).
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to possess anti-tumor properties by inhibiting the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory, analgesic, and anti-tumor properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using this compound in lab experiments include its toxicity, which may affect the viability of cells and its solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One of the directions is the development of more potent and selective inhibitors of tyrosine kinase, protein kinase C, and PDE4. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and pain. Additionally, the development of novel drug delivery systems for this compound may enhance its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be achieved through various methods. One of the most common methods involves the reaction of 4-bromophenol with 4-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinase, protein kinase C, and phosphodiesterase 4 (PDE4). This compound has also been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-6-7-16-13(8-10)17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTHBDYUSAZKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)

![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)